molecular formula C9H11N3O2S B14103362 1-(4-Hydroxy-3-methoxybenzylidene)-3-thiosemicarbazide CAS No. 5351-92-8

1-(4-Hydroxy-3-methoxybenzylidene)-3-thiosemicarbazide

Cat. No.: B14103362
CAS No.: 5351-92-8
M. Wt: 225.27 g/mol
InChI Key: FJQYXPHDGKUTQE-WZUFQYTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- typically involves the reaction of thiosemicarbazide with 4-hydroxy-3-methoxybenzaldehyde in the presence of an appropriate solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted thiosemicarbazides .

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- can be compared with other similar compounds, such as:

Properties

CAS No.

5351-92-8

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3O2S/c1-14-8-4-6(2-3-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5-

InChI Key

FJQYXPHDGKUTQE-WZUFQYTHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=S)N)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)O

Origin of Product

United States

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